9-Acridinamine, 2-methoxy-N-methyl-
Description
Significance of Acridine (B1665455) Scaffolds in Chemical and Biological Investigations
Acridine, a nitrogen-containing heterocyclic aromatic compound, forms the core of a vast array of synthetic and naturally occurring molecules. The planar nature of the tricyclic acridine ring system is a key determinant of its biological activity, most notably its ability to intercalate between the base pairs of DNA. nih.gov This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects that have been harnessed for therapeutic purposes. nih.gov Consequently, acridine scaffolds are of profound significance in medicinal chemistry, with derivatives being investigated and developed as antibacterial, antimalarial, antiprotozoal, and anticancer agents. core.ac.uk The versatility of the acridine nucleus allows for structural modifications that can fine-tune its biological activity and target specificity. nih.gov
Evolution of 9-Aminoacridine (B1665356) Derivatives in Research Paradigms
The introduction of an amino group at the 9-position of the acridine ring system gives rise to 9-aminoacridines, a class of compounds that has been a cornerstone of medicinal chemistry research for decades. Historically, these derivatives gained prominence with the development of compounds like quinacrine, an antimalarial drug, and later, amsacrine, an anticancer agent. core.ac.uk The amino group at the 9-position is crucial for the DNA-intercalating properties of these molecules and serves as a key site for further chemical modification to modulate their pharmacological profiles. Research has evolved from simple 9-aminoacridine to more complex derivatives with various substituents on the acridine ring and the amino group, aiming to enhance efficacy and reduce side effects.
Specific Research Focus on Substituted 9-Acridinamines, Including 2-Methoxy and N-Methyl Analogues
Modern research on 9-aminoacridines has focused on the synthesis and evaluation of analogues with specific substitution patterns to probe structure-activity relationships. The introduction of substituents such as methoxy (B1213986) (-OCH3) and methyl (-CH3) groups can significantly impact the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its biological activity.
The presence of a methoxy group, an electron-donating group, on the acridine ring can affect the electron density of the aromatic system and its interaction with biological targets. For instance, 2-methoxy-9-chloroacridine is a known precursor for the synthesis of various 9-substituted acridines. nih.gov The synthesis of related compounds like 6,9-dichloro-2-methoxy-4-nitroacridine highlights the strategic use of the methoxy group in building complex acridine derivatives. rsc.org
N-alkylation of the 9-amino group, such as the introduction of an N-methyl group, can alter the basicity and hydrogen-bonding capacity of the amino function, which in turn can affect its interaction with DNA and proteins. While direct studies on 9-Acridinamine, 2-methoxy-N-methyl- are scarce, the principles of its synthesis and potential properties can be inferred from related structures. The synthesis of 2-methyl-9-substituted acridines often involves the reaction of a 9-chloroacridine (B74977) with an appropriate amine. core.ac.uk
Properties and Synthesis of Acridine Derivatives
The following table summarizes key information for related acridine compounds, providing a basis for understanding the potential characteristics of 9-Acridinamine, 2-methoxy-N-methyl- .
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Features |
| 9-Amino-2-methoxyacridine | C14H12N2O | 224.26 | 3407-99-6 | A primary amine derivative with a methoxy group on the acridine ring. nih.gov |
| 9-Amino-6-chloro-2-methoxyacridine (B163386) | C14H11ClN2O | 258.70 | 3548-09-2 | A chlorinated analogue of 9-amino-2-methoxyacridine. nih.gov |
| 2-Methyl-9-[(4-methoxyphenyl)amino]acridine hydrochloride | Not explicitly provided | Not explicitly provided | Not explicitly provided | A derivative with a methyl group on the acridine ring and a substituted aniline (B41778) at the 9-position. core.ac.uk |
| 2-Methoxy-9-phenoxyacridine | C20H15NO2 | 301.34 | Not explicitly provided | A precursor for the synthesis of 9-aminoacridine derivatives. nih.gov |
The synthesis of 9-Acridinamine, 2-methoxy-N-methyl- would likely proceed through a nucleophilic substitution reaction. A plausible synthetic route would involve the reaction of 2-methoxy-9-chloroacridine with N-methylamine. This type of reaction is a standard method for the preparation of 9-aminoacridine derivatives. The starting material, 2-methoxy-9-chloroacridine, can be synthesized from 2-[(2-methoxyphenyl)amino]benzoic acid. nih.gov
Research Findings on Related Compounds
Studies on a variety of substituted 9-aminoacridines have demonstrated their potential as biologically active agents. For example, a series of 2-methyl-9-substituted acridines were synthesized and evaluated for their antiproliferative activity against human lung and breast cancer cell lines. core.ac.uk Some of these compounds exhibited significant cytotoxic effects. core.ac.uk
The ability of acridine derivatives to interact with DNA is a central theme in their research. The planar acridine core intercalates into the DNA double helix, while side chains can interact with the grooves of the DNA or with associated enzymes like topoisomerases. The introduction of a methoxy group can influence the electronic nature of the acridine ring, potentially affecting the strength of the intercalation. The N-methyl group on the 9-amino substituent would alter the steric hindrance and hydrogen bonding potential at the site of interaction.
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-N-methylacridin-9-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-16-15-11-5-3-4-6-13(11)17-14-8-7-10(18-2)9-12(14)15/h3-9H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIDFYBPDBRGST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C=C(C=CC2=NC3=CC=CC=C31)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30485568 | |
| Record name | 9-Acridinamine, 2-methoxy-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30485568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61299-59-0 | |
| Record name | 9-Acridinamine, 2-methoxy-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30485568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Structure and Conformation Studies of 9 Acridinamine, 2 Methoxy N Methyl
Theoretical and Computational Chemistry Approaches
Theoretical and computational chemistry provides powerful tools to investigate the properties of molecules at the atomic level. These methods are particularly valuable for studying complex organic molecules like 9-acridinamine derivatives, where experimental characterization can be challenging.
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and optimizing the molecular geometry of 9-aminoacridine (B1665356) derivatives. nih.govscispace.com DFT methods, such as the hybrid B3LYP functional, are used to perform calculations that can predict molecular geometries with a high degree of accuracy. uctm.edu For instance, in a study on an organic salt crystal of 9-aminoacridine, the molecular geometry was optimized using DFT, and the results were found to be in good agreement with experimental X-ray diffraction data. researchgate.net
The choice of basis set is critical in DFT calculations. Various basis sets, such as 6-311+G(d,p) and AUG-CC-PVTZ for lighter atoms and LANL2DZ for metal atoms, have been employed in studies of related compounds. uctm.edu The optimization process aims to find the minimum energy conformation of the molecule, providing insights into bond lengths, bond angles, and dihedral angles. For example, in a study of metallofullerenes, geometry optimization was performed using both B3LYP/6-31G and ωb97xd/6-31+G(d,p) levels of theory to achieve higher accuracy. nih.gov These optimized structures are crucial for subsequent calculations of other properties, such as vibrational frequencies and electronic transitions. uctm.edu
Table 1: Commonly Used DFT Functionals and Basis Sets for Acridine (B1665455) Derivatives
| Functional | Basis Set | Application | Reference |
| B3LYP | 6-311+G(d,p), LANL2DZ | Geometry optimization, vibrational frequencies | uctm.edu |
| ωB97X-D | def2-SVP | Geometry optimization, interaction with DNA | nih.gov |
| M06 | def2-SVP | Geometry optimization, analysis of excited states | nih.gov |
| PBE0, B97D, M06-L | LANL2DZ, def2-SVP, def2-TZVP | Testing of theoretical approaches for geometry optimization | nih.gov |
Beyond DFT, ab initio and semiempirical methods are also employed to study acridine derivatives. Ab initio methods, which are based on first principles without experimental input, can provide highly accurate results but are computationally intensive, limiting their application to smaller systems. libretexts.org
Semiempirical methods, on the other hand, use experimental data or results from ab initio calculations to parameterize some of the integrals required in the calculations. libretexts.org This makes them computationally less demanding and suitable for larger molecules. These methods are particularly useful for exploring electronic properties such as electronic transitions and dipole moments. libretexts.org Studies on 9-acridinamine and its derivatives have utilized both ab initio and density functional methods to investigate their tautomeric forms and predict their structures and thermodynamic properties. researchgate.net
Molecular dynamics (MD) simulations are a powerful computational tool for studying the conformational flexibility and dynamics of molecules over time. In the context of 9-acridinamine derivatives, MD simulations can provide insights into how the molecule behaves in different environments, such as in solution or when interacting with biological macromolecules.
For example, a study on 9-aminoacridine half-sandwich metal complexes coupled time-dependent DFT (TD-DFT) with molecular dynamics simulations to investigate their reactivity with DNA. nih.gov This approach allows for the assessment of how the conformational changes of the acridine derivative influence its interaction with DNA, which is crucial for understanding the mechanism of action of potential anticancer drugs. nih.govresearchgate.net
The basicity of 9-acridinamine derivatives is a key property that influences their behavior in biological systems, as protonation can alter their solubility and affinity for biological targets like DNA. nih.gov The proton affinity (PA) is the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton, and it provides a measure of the intrinsic basicity of a molecule. wikipedia.org
Theoretical models have been developed to accurately calculate the proton affinities of nitrogen-containing compounds like aminoalkanes, aniline (B41778), and pyridine. capes.gov.br For 9-aminoacridine, the endocyclic nitrogen atom (N10) and the exocyclic amino group are potential sites for protonation. Quantum crystallographic studies on 9-aminoacridine have shown that protonation significantly modifies the charge distribution and intermolecular interactions within the crystal structure. nih.gov In physiological conditions, 9-aminoacridine exists almost exclusively in its protonated form, which enhances its binding to negatively charged molecules like DNA. nih.gov
Table 2: Calculated Proton Affinities of Related Nitrogen Heterocycles
| Compound | Proton Affinity (kJ/mol) | Strongest Basic Site | Reference |
| Methane | - | Methanide anion | wikipedia.org |
| Dihydrogen | - | Hydride ion | wikipedia.org |
| Helium | 177.8 | - | wikipedia.org |
| ortho-diethynylbenzene dianion | 1843 | - | wikipedia.org |
Quantum Chemical Calculations of Electronic Transitions and Charge Distribution
Quantum chemical calculations are instrumental in understanding the electronic transitions and charge distribution in 9-acridinamine derivatives. These calculations can predict the absorption and emission spectra of the molecules and provide insights into the nature of their excited states.
Studies on donor-acceptor compounds with an acridine acceptor have shown that they exhibit a low-energy charge transfer (CT) absorption band that is sensitive to the polarity of the solvent. acs.org The analysis of fluorescence decays in different solvents has revealed the formation of an intramolecular charge transfer (ICT) state upon light excitation in some 9-aminoacridine derivatives. nih.gov
The distribution of electron density within the molecule can be visualized using molecular electrostatic potential (MEP) maps, which highlight the regions susceptible to electrophilic and nucleophilic attack. scispace.com In 9-aminoacridine derivatives, protonation at the nitrogen atom can significantly alter the charge distribution throughout the entire molecule, which has implications for its biological activity. nih.gov
Tautomerism and Isomerization Properties of 9-Acridinamine Derivatives
Tautomerism is a significant feature of 9-acridinamine derivatives, where the molecule can exist in two or more interconvertible forms, typically the amino and imino tautomers. The equilibrium between these tautomers can be influenced by the solvent and the nature of substituents on the acridine ring or the exocyclic nitrogen. nih.gov
Theoretical studies have shown that for some 9-acridinamine derivatives substituted at the exocyclic nitrogen, the imino tautomer is the predominant form in the ground electronic state. nih.gov However, the relative stability of the tautomers can be reversed in the excited state. For example, for some derivatives, the amino form is the emitting species even though the imino form is more stable in the ground state. nih.gov This phenomenon is explained by the rapid depopulation of the excited state of the imino tautomer through non-radiative pathways like intersystem crossing. nih.gov The ability of these compounds to undergo tautomeric transformations in both the ground and excited states makes them potential spectral probes for environmental properties. nih.gov
Table 3: Tautomeric Forms of 9-Aminoacridine Derivatives
| Derivative | Predominant Ground State Tautomer | Emitting Tautomer | Reference |
| 9-(methoxyamino)acridine | Imino | Amino | nih.gov |
| 9-hydrazinoacridine | Imino | Amino | nih.gov |
| N-(2-chloroethyl)acridin-9-amine | Amino and Imino co-exist | Amino | nih.gov |
| N-(5-methylpyridin-2-yl)acridin-9-amine | Amino and Imino co-exist | Imino | nih.gov |
Spectroscopic and Advanced Analytical Characterization Methodologies
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure of complex organic compounds like 2-methoxy-N-methyl-9-acridinamine. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the molecule's atomic arrangement and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
NMR spectroscopy is a powerful tool for detailing the carbon-hydrogen framework of a molecule.
¹H NMR: In the ¹H NMR spectrum of an acridine (B1665455) derivative, distinct chemical shifts are expected for the aromatic protons on the acridine core, the methoxy (B1213986) group protons, and the N-methyl group protons. The aromatic protons typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic rings. The specific coupling patterns (e.g., doublets, triplets, multiplets) would reveal the substitution pattern on the acridine rings. The protons of the methoxy group (-OCH₃) would present as a sharp singlet, typically in the range of δ 3.8-4.2 ppm. The N-methyl group (-NHCH₃) protons would also appear as a singlet, or a doublet if coupled to the amine proton, with a chemical shift that can be influenced by the solvent and the electronic environment.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The spectrum for an acridinamine derivative would show a series of signals in the aromatic region (typically 100-150 ppm) corresponding to the carbon atoms of the acridine rings. The carbon of the methoxy group would be expected in the range of 55-60 ppm. The N-methyl carbon would appear further upfield. The quaternary carbons, including those at the points of ring fusion and substitution, would also be identifiable.
A representative, though not identical, example is the analysis of N-substituted 2-methoxy-9-acridone dyes, where NMR is used to confirm the structure of the synthesized compounds. thermofisher.com
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For 2-methoxy-N-methyl-9-acridinamine, the IR spectrum would be expected to show characteristic absorption bands. These would include N-H stretching vibrations for the secondary amine (around 3300-3500 cm⁻¹), C-H stretching vibrations for the aromatic and methyl groups (around 2850-3100 cm⁻¹), C=N and C=C stretching vibrations of the acridine ring system (in the 1400-1650 cm⁻¹ region), and C-O stretching for the methoxy group (typically around 1000-1300 cm⁻¹ for the asymmetric stretch and near 1020-1075 cm⁻¹ for the symmetric stretch). For the related compound 6,9-dichloro-2-methoxyacridine, IR spectroscopy is a key characterization technique. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Acridine derivatives typically exhibit strong absorption in the UV and visible regions due to their extended π-conjugated system. The UV-Vis spectrum of 2-methoxy-N-methyl-9-acridinamine would be expected to show multiple absorption bands corresponding to π-π* transitions. The position and intensity of these bands are sensitive to the substitution pattern on the acridine ring. The methoxy and N-methylamino groups, being electron-donating, are likely to cause a red-shift (bathochromic shift) of the absorption maxima compared to the unsubstituted acridine. For instance, the related compound 9-amino-6-chloro-2-methoxyacridine (B163386) (ACMA) exhibits absorption maxima at 218, 277, 340, 412, and 435 nm. thermofisher.com
Fluorescence Properties and Applications in Research Probes
Many acridine derivatives are highly fluorescent, a property that makes them valuable as research probes. The fluorescence characteristics are intimately linked to the molecular structure and the surrounding environment.
Excitation and Emission Spectra of 9-Acridinamine, 2-methoxy-N-methyl- Analogues
The fluorescence of acridine derivatives arises from the de-excitation of electrons from an excited singlet state to the ground state. The excitation spectrum typically resembles the absorption spectrum. The emission spectrum is red-shifted with respect to the excitation spectrum (Stokes shift). For example, 9-amino-6-chloro-2-methoxyacridine (ACMA) has an excitation maximum at 411 nm and an emission maximum at 475 nm. thermofisher.com It is anticipated that 2-methoxy-N-methyl-9-acridinamine would also exhibit fluorescence in the blue-green region of the visible spectrum. The specific wavelengths of excitation and emission would be influenced by the electronic effects of the methoxy and N-methylamino substituents.
pH-Dependent Fluorescence Behavior in Model Systems
The fluorescence of many acridine derivatives is sensitive to the pH of the environment. This is often due to the protonation or deprotonation of the nitrogen atom in the acridine ring or on the amino substituent. Such changes in protonation state can significantly alter the electronic structure of the molecule and, consequently, its fluorescence properties, including the emission wavelength and quantum yield. For instance, the fluorescence of ACMA is known to be pH-dependent and is quenched when a pH gradient is established. thermofisher.com In some acridine-containing macrocycles, protonation can lead to a blue-shift in the emission spectrum at low acidic pH values, while at slightly acidic and alkaline pH, a red-shifted emission is observed. This pH sensitivity makes acridine derivatives useful as fluorescent pH indicators in various chemical and biological systems.
Chromatographic Techniques for Separation and Quantification (e.g., HPLC)
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are central to the separation, purification, and quantification of 9-Acridinamine, 2-methoxy-N-methyl-. Reversed-phase HPLC (RP-HPLC) is the most common modality used for acridine derivatives due to its efficacy in separating compounds of moderate polarity. mdpi.com
In a typical RP-HPLC method, the compound is separated on a hydrophobic stationary phase, such as a C18 column, using a polar mobile phase. sielc.com The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile, frequently with an acid modifier such as formic acid or phosphoric acid to ensure sharp peak shapes by controlling the ionization state of the amine functional group. sielc.comnih.gov The separation can be performed under isocratic (constant mobile phase composition) or gradient (varying composition) conditions to achieve optimal resolution from impurities. mdpi.com
Quantification is typically accomplished with a UV-Vis detector, as the acridine ring system possesses a strong chromophore that absorbs light in the UV-visible range. nih.gov By constructing a calibration curve from standards of known concentration, the amount of the compound in a sample can be accurately determined. The purity of synthesized 9-acridinyl derivatives has been successfully evaluated using HPLC, with studies reporting purities exceeding 96%. nih.gov Method validation according to ICH guidelines ensures that the analytical procedure is accurate, precise, and robust for its intended purpose. researchgate.net
Table 3: Typical HPLC Parameters for the Analysis of Acridine Derivatives This table outlines a representative set of conditions for the RP-HPLC analysis of acridine compounds.
| Parameter | Condition | Purpose | Reference |
|---|---|---|---|
| Column | C18, 3-5 µm particle size | Standard reversed-phase for hydrophobic/polar analytes. | mdpi.comsielc.com |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component; acid improves peak shape for basic compounds. | sielc.com |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic modifier to elute the compound. | nih.gov |
| Elution Mode | Gradient | Provides efficient separation of compounds with varying polarities. | mdpi.com |
| Flow Rate | 0.5 - 1.0 mL/min | Standard analytical flow rate. | mdpi.com |
| Detection | UV-Vis at ~254 nm or ~365 nm | Acridine core is strongly UV-active, allowing sensitive detection. | nih.gov |
| Purity Assessment | Area percent of main peak | Used to quantify the purity relative to detected impurities. | nih.gov |
Molecular Interactions and Mechanistic Insights
Nucleic Acid Interactions
The planar, tricyclic ring system of the acridine (B1665455) core is the primary pharmacophore responsible for its intimate association with DNA and RNA. This interaction is a critical first step that predicates its broader biological effects, including enzyme inhibition.
The predominant mode of binding for 9-aminoacridine (B1665356) derivatives to double-stranded DNA is intercalation. mdpi.com This process involves the insertion of the flat aromatic acridine ring system between adjacent base pairs of the DNA double helix. mdpi.com The stability of this intercalated complex is maintained by a combination of forces. Van der Waals interactions between the acridine ring and the flanking base pairs provide the primary stabilizing force, which is often supplemented by ionic bonds between protonated substituents on the acridine molecule and the negatively charged phosphate (B84403) groups of the DNA backbone. mdpi.com
Crystallographic studies of closely related 9-aminoacridine-4-carboxamide (B19687) derivatives complexed with DNA hexanucleotides provide a high-resolution view of the intercalation event. These studies reveal that the acridine ring typically inserts into the CpG (cytosine-phosphate-guanine) steps of the DNA sequence. nih.gov This insertion necessitates a conformational change in the DNA backbone to create the intercalation cavity, which is achieved through rotations of the main chain torsion angles. nih.gov Concurrently, the sugar rings of the DNA backbone may alter their pucker conformation; for instance, a C2'-endo conformation can shift to a C3'-endo to prevent steric hindrance with the intercalated drug. nih.gov In these complexes, the side chains extending from the acridine core, such as the N-methyl group in 9-Acridinamine, 2-methoxy-N-methyl-, typically lie within one of the DNA grooves, often the major groove, where they can form additional contacts with the DNA. nih.gov
While intercalation is a general mechanism, 9-aminoacridine derivatives exhibit a degree of sequence preference in their binding. Studies on platinum complexes linked to 9-aminoacridine moieties, including a 7-methoxy-9-aminoacridine derivative, have shown that their DNA sequence selectivity is shifted away from runs of consecutive guanines. nih.govsigmaaldrich.com Instead, these compounds show a preference for binding at single guanine bases, particularly within 5'-GA and 5'-CG dinucleotide sequences. nih.govsigmaaldrich.com
Furthermore, the epigenetic modification of DNA can influence binding affinity. Research on 9-aminoacridine carboxamide-platinum complexes has demonstrated that methylation of cytosine bases at 5'-CpG sequences significantly increases the binding intensity of the compounds at these sites. nih.gov This suggests that the electronic and steric changes introduced by DNA methylation create a more favorable binding environment for this class of molecules. nih.gov
A direct and measurable consequence of intercalation is the alteration of DNA topology. The insertion of the planar acridine ring between base pairs forces the local unwinding of the DNA double helix. This unwinding is necessary to accommodate the intercalator and results in a decrease in the helical twist at the binding site. nih.gov High-resolution structural data from a related 9-aminoacridine derivative show a distinct unwinding of the DNA helix by 8° and 12° at the two intercalation steps within a hexanucleotide. nih.gov
The intercalative binding mode of 9-aminoacridine derivatives can be confirmed and quantified through competitive binding experiments. In these assays, the compound of interest is allowed to compete for DNA binding sites with a well-characterized intercalator that has a distinct spectroscopic signal upon binding, such as ethidium bromide.
Studies on nitracrine, a 1-nitro-9-aminoacridine (B1201617) derivative, have demonstrated this principle. The binding of nitracrine to DNA was significantly inhibited by the presence of ethidium bromide, a classic intercalator. nih.gov This competition indicates that both molecules vie for the same or overlapping binding sites between the DNA base pairs. Such experiments, often monitored by changes in fluorescence or absorbance, allow for the calculation of binding affinities and provide strong evidence for an intercalative binding mechanism, distinguishing it from groove-binding or other non-intercalative interactions. nih.gov
Enzyme Modulation and Inhibition Mechanisms
The interaction of 9-aminoacridine derivatives with DNA serves as an anchor, positioning them to interfere with the function of enzymes that process DNA. The most significant targets in this regard are the DNA topoisomerases, which are essential for managing DNA topology during replication, transcription, and recombination. nih.govnih.gov
9-aminoacridine derivatives are well-documented inhibitors of both Topoisomerase I and Topoisomerase II. mdpi.com The primary mechanism of inhibition for many of these compounds is the stabilization of a key catalytic intermediate known as the "cleavable complex". nih.govnih.gov Topoisomerases work by creating a transient single- (Topo I) or double-stranded (Topo II) break in the DNA, allowing the DNA to untangle, after which the enzyme re-ligates the break. nih.gov The cleavable complex is the state where the enzyme is covalently bound to the broken DNA strand(s).
Intercalated 9-aminoacridine molecules act as "poisons" by binding to this enzyme-DNA complex and sterically hindering the re-ligation step. nih.gov This traps the enzyme on the DNA, transforming a transient catalytic intermediate into a long-lived lesion. The accumulation of these stable ternary complexes (drug-DNA-topoisomerase) leads to the formation of permanent DNA strand breaks, which can trigger downstream cellular processes like apoptosis. nih.govnih.gov
Structure-activity relationship studies show that substitutions on the acridine ring and side chain significantly influence the potency and selectivity of topoisomerase inhibition. nih.gov Some derivatives show a preference for inhibiting Topoisomerase I over Topoisomerase IIα. mdpi.com For Topoisomerase II, inhibition can occur via two distinct mechanisms: stabilization of the cleavable complex (poisoning) or direct inhibition of the enzyme's catalytic strand-passing activity without a corresponding increase in DNA breaks. nih.govnih.gov Molecular docking and dynamics simulations suggest that in the ternary complex, the acridine moiety is optimally positioned to intercalate next to the cleavage site, while side chains make additional stabilizing contacts with amino acid residues within the enzyme's binding pocket. tandfonline.com
Interactive Data Tables
Below are representative data for the 9-aminoacridine class of compounds, illustrating their DNA binding and enzyme inhibition properties.
Table 1: DNA Binding Properties of Representative Acridine Derivatives
Binding constants (Kb) determined by spectroscopic methods for various 3,9-disubstituted acridines, indicating the affinity of the compounds for DNA. mdpi.com
| Compound | Substitution Pattern | Binding Constant (Kb) x 104 M-1 |
|---|---|---|
| Acridine Derivative 1 | Aniline (B41778) at C3 | 9.03 |
| Acridine Derivative 2 | N,N-dimethylaniline at C3 | 7.51 |
| Acridine Derivative 3 | Phenol at C3 | 5.15 |
| Acridine Derivative 4 | Anisole at C3 | 2.81 |
Table 1: Enzyme Inhibition Properties of Representative Acridine Derivatives
Half-maximal inhibitory concentration (IC50) values against Topoisomerase IIB for novel acridine-triazole hybrids compared to a standard drug. tandfonline.com
| Compound | Side Chain Moiety | Topo IIB IC50 (µM) |
|---|---|---|
| Acridine Hybrid 8 | 6-methyluracil | 0.52 |
| Acridine Hybrid 9 | Uracil | 0.86 |
| Acridine Hybrid 10 | Phenytoin | 2.56 |
| Doxorubicin (Reference) | - | 0.83 |
Interaction with Other DNA-Related Enzymes (e.g., Telomerases, Poly(ADP-ribose) polymerases (PARPs))
Telomerase Inhibition: The planar structure of the acridine ring allows it to interfere with various metabolic processes, including the inhibition of telomerase. frontiersin.org Acridine derivatives are recognized for their ability to stabilize G-quadruplex structures, which are specialized secondary structures found in guanine-rich regions of DNA, such as telomeres. The stabilization of these structures effectively inhibits telomerase activity, an enzyme crucial for maintaining telomere length and implicated in cellular immortalization in cancer.
Poly(ADP-ribose) polymerase (PARP) Inhibition: Molecular modeling studies have identified acridine derivatives as potential inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1). ijsr.net PARP1 is a key enzyme in the DNA repair process, particularly in the base excision repair (BER) pathway. nih.gov It detects DNA strand breaks and synthesizes poly(ADP-ribose) (PAR) chains on acceptor proteins to facilitate repair. nih.govfrontiersin.org
Studies on related compounds, such as 9-phenyl acridine, have shown that they can act as potent inhibitors of human PARP1 (hPARP1). The mechanism of inhibition involves the acridine molecule binding to the nicotinamide adenine dinucleotide (NAD+) binding pocket within the catalytic domain of PARP1. ijsr.net This binding is stabilized by non-covalent ionic interactions and intermolecular hydrogen bonds with key amino acid residues essential for the enzyme's catalytic function. ijsr.net By blocking the NAD+ binding site, these compounds prevent the synthesis of PAR chains, thereby inhibiting the DNA repair process and sensitizing cancer cells to DNA-damaging agents. ijsr.net
Kinase Inhibition (e.g., Cyclin-Dependent Kinases)
The mechanisms of action for acridine derivatives also extend to the inhibition of key cellular kinases, such as Cyclin-Dependent Kinases (CDKs). CDKs are serine/threonine kinases that, when complexed with their cyclin regulatory partners, play crucial roles in regulating cell cycle progression and transcription. acs.org
CDK9, in particular, has emerged as a significant target in cancer therapy. acs.orgnih.gov As a component of the positive transcription elongation factor b (P-TEFb), CDK9 phosphorylates the C-terminal domain of RNA polymerase II, a critical step for the transcriptional elongation of many genes, including short-lived anti-apoptotic proteins that are vital for the survival of cancer cells. acs.orgresearchgate.net The inhibition of CDK9 can effectively block the ability of cancer cells to resist apoptosis. researchgate.net While direct studies on 2-methoxy-N-methyl-9-acridinamine are limited, the established activity of the 9-aminoacridine scaffold against cellular targets like CDKs suggests a potential role as a kinase inhibitor.
Cellular Pathway Modulation
Modulation of PI3K/AKT/mTOR Signaling Pathways
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and it is frequently overactive in cancer. nih.govwikipedia.orgyoutube.com Research has demonstrated that 9-aminoacridine-based drugs are effective modulators of this critical pathway. frontiersin.orgnih.govresearchgate.net
Treatment of tumor cells with 9-aminoacridine (9AA) results in the selective downregulation of the p110γ catalytic subunit of PI3K. nih.govresearchgate.net This inhibition of PI3K activity leads to a subsequent suppression of the downstream pro-survival AKT/mTOR pathway. nih.govresearchgate.net The activity of both AKT and the mammalian target of rapamycin (mTOR) is suppressed following treatment with 9AA. researchgate.net Interestingly, the translation of the p110γ subunit appears to be regulated by mTOR, suggesting a feedback loop that further modulates mTOR and AKT activity. nih.gov This demonstrates a multi-faceted inhibition of one of the most important cancer-related signaling cascades.
Impact on NF-κB and p53 Signaling Cascades
9-aminoacridine derivatives have been shown to simultaneously modulate two other pathways central to cancer biology: the Nuclear Factor-kappaB (NF-κB) and p53 signaling cascades. frontiersin.orgnih.gov
Impact on p53: The tumor suppressor protein p53 is a critical regulator of the cellular response to stress, including DNA damage, initiating cell cycle arrest, DNA repair, or apoptosis. mdpi.com Acridine derivatives can activate p53 and induce its transcriptional activity. nih.govtandfonline.com The mechanism involves the stabilization of the p53 protein by blocking its ubiquitination, which would otherwise target it for degradation by the proteasome. nih.gov This stabilization occurs without the typical phosphorylation at serine 15 or serine 20 residues that is often observed in response to DNA damage, indicating a distinct mechanism of p53 activation. nih.govtandfonline.com The resulting p53-dependent cell death is mediated through the induction of its pro-apoptotic target, Bax. nih.gov
Impact on NF-κB: The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival, and its constitutive activation is a hallmark of many cancers. mdpi.com Small molecules like 9-aminoacridine have been shown to effectively suppress NF-κB signaling. nih.govmdpi.com This inhibition of NF-κB, coupled with the activation of p53, creates a powerful anti-tumor effect, as it simultaneously blocks pro-survival signals and promotes pro-apoptotic pathways. nih.gov
Molecular Targets Identification in Cellular Contexts
The anticancer effects of 9-aminoacridine derivatives stem from their ability to engage multiple molecular targets within the cell. The planar aromatic structure is a key feature enabling many of these interactions.
Identified Molecular Targets of the 9-Aminoacridine Scaffold
| Target Category | Specific Target | Consequence of Interaction |
| Nucleic Acids | DNA | Intercalation, disruption of replication and transcription. frontiersin.orgmdpi.com |
| Enzymes | Topoisomerases | Inhibition of DNA relaxation and repair. frontiersin.orgresearchgate.net |
| Telomerase | Inhibition of telomere maintenance. frontiersin.org | |
| PARP1 | Inhibition of DNA single-strand break repair. ijsr.net | |
| Cyclin-Dependent Kinases (CDKs) | Dysregulation of cell cycle and transcription. | |
| Signaling Proteins | PI3K (p110γ subunit) | Inhibition of the PI3K/AKT/mTOR survival pathway. nih.govresearchgate.net |
| p53 | Stabilization and activation, leading to apoptosis. nih.gov | |
| NF-κB | Suppression of pro-survival and inflammatory signaling. nih.gov | |
| FoxP3 | Downregulation, leading to inhibition of regulatory T cell function. nih.gov | |
| Cellular Processes | Ribosome Biogenesis | Inhibition of both transcription and processing of ribosomal RNA. mdpi.com |
Membrane Interactions and Cellular Uptake Mechanisms
The biological activity of any compound is contingent upon its ability to cross the cell membrane and reach its intracellular targets. Acridine derivatives, being generally lipophilic and planar, are often capable of passive diffusion across the plasma membrane.
Studies involving polymer-drug conjugates of acridine derivatives have shown that these larger molecules can be internalized by cells, likely through endocytic pathways. nih.gov Once inside, the acidic environment of endosomes (pH 5.0) can trigger the release of the free drug, which can then translocate to its site of action, such as the cell nucleus. nih.gov Fluorescence microscopy has confirmed the presence of released acridine drugs within the nuclei of cells following the uptake of such conjugates. nih.gov
Furthermore, the development of acridine-peptide conjugates highlights another aspect of membrane interaction. Certain antimicrobial peptides can disrupt cell membranes, and when conjugated with acridines, they can create a dual-action agent that both compromises membrane integrity and targets intracellular components like DNA. mdpi.com The specific uptake mechanism for 2-methoxy-N-methyl-9-acridinamine would likely involve passive diffusion, but the potential for transporter-mediated uptake, as seen with other small molecules, cannot be entirely ruled out without specific investigation. dojindo.com
Cell Permeability and Accumulation Studies
The ability of a compound to traverse the cell membrane is a fundamental prerequisite for intracellular activity. For acridine derivatives, this process is influenced by their physicochemical properties. Studies on various 9-aminoacridine derivatives suggest that they can permeate cell membranes, likely through passive diffusion. The planar, lipophilic nature of the acridine ring system facilitates its intercalation into the lipid bilayer, allowing for cellular entry.
Once inside the cell, many 9-aminoacridine derivatives have been observed to accumulate to high concentrations. This accumulation is often not uniformly distributed throughout the cytoplasm but is concentrated in acidic organelles. Research has shown that compounds like 9-aminoacridine tend to sequester within lysosomes. criver.com This phenomenon, known as lysosomal trapping, is a key aspect of their intracellular distribution. The acidic environment of lysosomes plays a crucial role in this process.
Table 1: Inferred Cell Permeability and Accumulation Characteristics of 9-Acridinamine, 2-methoxy-N-methyl-
| Parameter | Inferred Characteristic | Basis of Inference |
|---|---|---|
| Cell Permeability | Likely permeable to cell membranes | Based on the lipophilic, planar structure of the acridine core found in related derivatives. nih.gov |
| Primary Accumulation Site | Acidic organelles (e.g., lysosomes) | Observed lysosomal trapping of other 9-aminoacridine compounds. criver.comnih.gov |
| Mechanism of Accumulation | Lysosomal trapping driven by a pH gradient | Well-documented mechanism for basic compounds like acridine derivatives. criver.com |
pH-Dependent Cellular Uptake Characteristics
The cellular uptake and accumulation of 9-aminoacridine derivatives are highly dependent on pH gradients across cellular membranes. As basic compounds, their ionization state is dictated by the surrounding pH. The pKa of the parent compound, 9-aminoacridine, is approximately 9.99. chemwhat.comnih.gov This indicates that at physiological pH (around 7.4), the molecule will be predominantly in its protonated, charged form.
The neutral, unprotonated form of the molecule is more lipid-soluble and can more readily diffuse across the cell membrane into the cytoplasm. Once inside the cell, the compound can then diffuse into acidic organelles such as lysosomes, where the pH is significantly lower (around 4.5-5.0). In this acidic environment, the acridine derivative becomes protonated, acquiring a positive charge. This charged form is less membrane-permeable and becomes effectively trapped within the organelle. criver.com This "ion trapping" mechanism leads to the high intracellular accumulation observed for many acridine compounds. Therefore, the efficiency of cellular uptake and the extent of intracellular accumulation of 9-Acridinamine, 2-methoxy-N-methyl- are expected to be significantly influenced by both extracellular and intracellular pH.
Table 2: Influence of pH on the Cellular Uptake of 9-Acridinamine, 2-methoxy-N-methyl-
| Compartment | Typical pH | Predicted Predominant Form of the Compound | Membrane Permeability |
|---|---|---|---|
| Extracellular Space | ~7.4 | Protonated (Charged) | Lower |
| Cytoplasm | ~7.2 | Protonated (Charged) | Lower |
| Lysosome | ~4.5 - 5.0 | Protonated (Charged) | Very Low (Trapped) |
| Cell Membrane (Lipid Bilayer) | N/A | Unprotonated (Neutral) | Higher |
Interaction with Drug Efflux Pumps (e.g., P-glycoprotein)
P-glycoprotein (P-gp) is a well-characterized ATP-binding cassette (ABC) transporter that functions as a drug efflux pump, actively removing a wide range of xenobiotics from cells. Overexpression of P-gp is a significant mechanism of multidrug resistance (MDR) in cancer cells. The interaction of small molecules with P-gp can be complex; they can be substrates, inhibitors, or neither.
Studies on some acridone (B373769) derivatives, which share the core acridine structure, have indicated that they can act as inhibitors of P-glycoprotein. This suggests that 9-Acridinamine, 2-methoxy-N-methyl- may also have the potential to interact with and inhibit P-gp. Inhibition of P-gp could be a significant aspect of its biological activity, as it could enhance the intracellular concentration of itself or other co-administered drugs that are P-gp substrates. However, without direct experimental data, it is difficult to determine the precise nature of this interaction (i.e., whether it is a substrate or an inhibitor) and its potency. The variability in P-gp inhibitory potency among different compounds can be substantial. nih.gov
Table 3: Potential Interaction of 9-Acridinamine, 2-methoxy-N-methyl- with P-glycoprotein
| Interaction Type | Potential Outcome | Evidence from Related Compounds |
|---|---|---|
| Inhibition of P-glycoprotein | Increased intracellular accumulation of the compound and other P-gp substrates. Overcoming of P-gp-mediated multidrug resistance. | Some acridone derivatives have been shown to inhibit P-gp. |
| Substrate for P-glycoprotein | Active efflux from the cell, leading to lower intracellular concentrations. | To be determined through experimental studies. |
Structure Activity Relationship Sar Studies of 9 Acridinamine, 2 Methoxy N Methyl Derivatives
Impact of Substituents on Acridine (B1665455) Ring for Molecular and Biological Activities
The biological activity of acridine derivatives can be significantly altered by the introduction of different functional groups onto the acridine nucleus. These modifications can affect the molecule's electronic properties, planarity, and ability to interact with biological targets.
The presence of a methoxy (B1213986) (-OCH3) group at the C2 position of the acridine ring has been shown to enhance the biological activity of these compounds. researchgate.net Specifically, the introduction of a methoxy group at this position, in conjunction with a trifluoromethyl (-CF3) group on an attached benzene (B151609) ring, has resulted in compounds with potent anticancer activity against lung (A-549) and cervical (HeLa) cancer cell lines. researchgate.net This suggests that an electron-donating group at the C2 position of the acridine ring increases its anticancer efficacy. researchgate.net Furthermore, in a series of 2-methoxy-10-((1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)acridin-9(10H)-one derivatives, one compound exhibited significant cytotoxicity against MCF-7 breast cancer cells, proving more potent than the standard etoposide. researchgate.net
Halogenation, particularly the introduction of a chloro group at the C6 position, is a common modification in the development of acridine-based compounds. A series of 6-chloro-2-substituted-9-[[3-(dimethylamino)propyl]amino]acridines were synthesized to study their interaction with DNA. nih.gov While the binding affinities of these compounds to DNA were found to be similar, the presence of the 6-chloro substituent is a key feature in many biologically active acridine derivatives. nih.gov For instance, N'-(6-chloro-2-methoxyacridin-9-yl)-2-cyanoacetohydrazide (ACS-AZ) has demonstrated both antimalarial and antitumor activities. frontiersin.org The combination of a 6-chloro and a 2-methoxy group on the acridine ring is a recurring motif in the design of new therapeutic agents. frontiersin.orgnih.gov
The introduction of alkyl groups and other substituents on the acridine core can have varied effects on biological activity. For example, the replacement of a CH2OH function with a methyl group at different positions on an attached aniline (B41778) ring led to compounds with better in vivo cytotoxicity than the parent compound. core.ac.uk However, the length of an alkyl chain can have a modest influence on cytotoxic activity, with some studies suggesting that an increase in chain length leads to a slight reduction in cytotoxicity. researchgate.net The nature and position of the substituent are crucial; for instance, substitution at the 5th position of the acridine ring has been found to have a profound effect on antileukemic activity. nih.gov
Significance of N-Substitution at the 9-Amino Group for Activity Modulation
Modifications at the 9-amino group of the acridine scaffold are pivotal for modulating the biological activity of these derivatives. The nature of the substituent at this position can influence the compound's interaction with biological targets, solubility, and pharmacokinetic properties.
The length and nature of N-alkyl chains at the 9-amino position can significantly impact the biological activity. Studies on 9-acridinyl amino acid derivatives have shown that the antiproliferative activity is dependent on the selected amino acid and its chain length. nih.gov While some derivatives with linear aliphatic side chains showed good activity, very long side chains were found to be unfavorable for antiproliferative effects. nih.gov This suggests that an optimal chain length is necessary for potent biological activity. In some cases, N-alkylated derivatives of 2-methylacridone were found to be less active than other tested compounds. acs.org
The incorporation of aromatic and heteroaromatic moieties at the 9-amino position has been a successful strategy for developing potent bioactive acridine derivatives. The synthesis of 9-anilinoacridines, where an aniline ring is attached to the 9-amino group, has led to the development of anticancer agents like amsacrine. nih.gov The substituents on this aniline ring further modulate the activity. For instance, derivatives bearing SO2-containing substituents were potent inhibitors of DNA topoisomerase II. nih.gov Furthermore, the introduction of various substituents on a phenyl moiety attached to the acridone (B373769) core can increase interactions with protein binding pockets. acs.org The use of different aromatic amines in the synthesis of 2-methyl-9-substituted acridines has also been explored to generate compounds with antiproliferative activity. core.ac.uk
Introduction of Basic Side Chains
The biological activity of 9-acridinamine derivatives is significantly influenced by the nature of the substituent at the 9-position. The introduction of basic side chains is a key strategy to enhance the pharmacological properties of these compounds, particularly their anticancer effects. These side chains, typically containing primary, secondary, or tertiary amines, can become protonated at physiological pH, leading to favorable interactions with the negatively charged phosphate (B84403) backbone of DNA.
While specific studies focusing solely on 9-Acridinamine, 2-methoxy-N-methyl- with a systematic variation of basic side chains are not extensively available in the public domain, research on closely related 2-methoxy-9-aminoacridine and N-substituted 9-aminoacridine (B1665356) derivatives provides valuable insights. For instance, studies on various 9-anilinoacridines have shown that the presence and nature of basic groups on the anilino ring are critical for their cytotoxic activity.
In a series of 1-nitro-9-aminoacridine (B1201617) derivatives, the presence of a dimethylaminopropyl side chain was a key structural feature. nih.gov The basicity of this side chain is crucial for the molecule's interaction with DNA and its subsequent biological effects. Similarly, in a study of 9-aminoacridine-4-carboxamide (B19687) derivatives, modifications to the cationic side chain, including the distance and composition of the basic group, were found to significantly impact their in vivo antitumor activity. nih.gov
The general trend observed is that the length and branching of the alkyl chain connecting the basic nitrogen atom to the acridine core can modulate the DNA binding affinity and cytotoxic potency. Shorter chains may not provide optimal interaction with the DNA backbone, while excessively long or bulky chains can introduce steric hindrance, negatively affecting the intercalative binding of the acridine ring.
| General Structure | Side Chain Variation (R) | Observed Activity Trend | Reference |
|---|---|---|---|
| 2-methoxy-9-aminoacridine | Alkylamines | Activity is dependent on chain length; optimal length enhances cytotoxicity. | nih.gov |
| Amino acid residues | The nature of the amino acid side chain influences antiproliferative activity. | nih.gov | |
| 9-aminoacridine | Dimethylaminopropyl | Essential for covalent binding to DNA and potent biological activity. | nih.gov |
| -CONH(CH₂)nNR¹R² | The presence of a protonatable nitrogen is crucial for enhanced kinetic stability of the DNA complex and in vivo antitumor activity. | nih.gov |
Correlation Between Structural Modifications and Specific Molecular Interactions (e.g., DNA Binding Affinity)
The primary mode of action for many 9-acridinamine derivatives is their intercalation into the DNA double helix. The planar tricyclic acridine ring inserts itself between adjacent base pairs, leading to a distortion of the DNA structure and interference with cellular processes like replication and transcription. The substituents on the acridine ring and the side chain at the 9-position play a crucial role in modulating the affinity and mode of this DNA binding.
The 2-methoxy group on the acridine ring of the parent compound, being an electron-donating group, can influence the electronic properties of the aromatic system, which in turn can affect the stacking interactions with the DNA base pairs. The N-methyl group at the 9-amino position can also subtly alter the electronic environment and steric hindrance around the intercalation site.
Studies on related 9-aminoacridine derivatives have demonstrated a clear correlation between the structure of the side chain and DNA binding affinity. For example, the introduction of a lysylglycyl side chain to a 4-(9-acridinylamino)aniline (B1219145) scaffold was shown to increase the affinity for DNA, suggesting that the basic lysine (B10760008) residue contributes favorably to the binding. nih.gov
Furthermore, the specific geometry of the intercalated complex can be influenced by the side chain. Some derivatives may favor intercalation from the major or minor groove of the DNA, and the side chain can then occupy one of these grooves, leading to further stabilization through specific hydrogen bonds or van der Waals interactions with the DNA. For instance, in some 9-aminoacridine-4-carboxamide derivatives, a model has been proposed where the side chain resides in the narrow groove and forms a bifurcated hydrogen bond with a cytosine base, a feature correlated with in vivo antitumor activity. nih.gov
| Compound/Derivative Class | Structural Modification | Effect on DNA Binding Affinity | Reference |
|---|---|---|---|
| 4-(9-acridinylamino)aniline | Addition of a lysylglycyl side chain | Increased affinity for DNA | nih.gov |
| 1-nitro-9-aminoacridines | Presence of dimethylaminopropyl side chain | Facilitates covalent binding and crosslinking of DNA | nih.gov |
| 9-aminoacridine-4-carboxamides | Cationic side chain at the 4-position | Leads to a more kinetically stable DNA complex | nih.gov |
Derivation of Pharmacophore Models for Rational Design
A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. The derivation of such models from SAR studies is a powerful tool in rational drug design, enabling the virtual screening of large compound libraries and the design of novel, more potent analogues.
While a specific pharmacophore model for 9-Acridinamine, 2-methoxy-N-methyl- derivatives is not explicitly detailed in the reviewed literature, the collective SAR data for related 9-aminoacridine compounds allows for the postulation of a general pharmacophore model for anticancer activity based on DNA intercalation and topoisomerase inhibition.
Key features of such a pharmacophore model would likely include:
A planar aromatic system: Corresponding to the acridine ring, essential for intercalating between DNA base pairs. The dimensions and electronic properties of this feature are critical.
A hydrogen bond donor/acceptor site: Representing the 9-amino group, which is involved in interactions within the intercalation site.
A positive ionizable feature: Representing the basic nitrogen atom in the side chain, which is crucial for electrostatic interactions with the DNA phosphate backbone. The position and distance of this feature relative to the planar aromatic system are critical parameters.
Hydrophobic features: The aromatic rings of the acridine core and potentially parts of the side chain contribute to hydrophobic interactions within the DNA grooves.
An electron-donating feature: The 2-methoxy group, which can modulate the electronic properties of the acridine ring system.
These features can be mapped in three-dimensional space to create a query for virtual screening. The distances and angles between these pharmacophoric points would be defined based on the structures of the most active compounds. The development of such models is often aided by computational techniques like molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) studies, which can provide more detailed insights into the specific interactions between the ligands and their biological target. General pharmacophore modeling approaches have been successfully applied in the search for anticancer agents, demonstrating their utility in identifying potential lead compounds from natural product and synthetic libraries. nih.gov
Pre Clinical Biological Evaluation in Model Systems
In Vitro Cellular Studies
The in vitro evaluation of 9-aminoacridine (B1665356) derivatives has provided significant insights into their mechanisms of action at a cellular level. These studies are crucial for understanding their potential as therapeutic agents.
A significant body of research has been dedicated to the antiproliferative properties of 9-aminoacridine derivatives against a range of human cancer cell lines. While specific data for 9-Acridinamine, 2-methoxy-N-methyl- is limited, studies on structurally similar compounds, including those with methoxy (B1213986) and methyl substitutions, have demonstrated notable cytotoxic effects.
For instance, a series of 9-acridinyl amino acid derivatives displayed potent inhibition of cell viability in cancer cells. nih.gov In particular, certain derivatives were found to be highly effective against the A549 lung epithelial carcinoma cell line, with IC₅₀ values around 6 μM. nih.govrsc.org These compounds' efficacy was comparable to or even exceeded that of the established chemotherapeutic agent amsacrine. nih.govrsc.org Another study on 2-methyl-9-substituted acridines reported cytotoxic activity against A-549 and MCF-7 (human breast cancer) cell lines. core.ac.uk
The antiproliferative activity of these derivatives is often attributed to their ability to act as topoisomerase II inhibitors. core.ac.ukcolby.edunih.gov Topoisomerase II is a critical enzyme in DNA replication and transcription, and its inhibition leads to DNA damage and ultimately cell death. mdpi.com The planar acridine (B1665455) ring intercalates into the DNA, while side chains can interact with the enzyme, stabilizing the DNA-enzyme complex and preventing the re-ligation of the DNA strands. core.ac.uk
| Compound | Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 9-Acridinyl amino acid derivative 8 | A-549 (Lung Carcinoma) | ~6 | nih.govrsc.org |
| 9-Acridinyl amino acid derivative 9 | A-549 (Lung Carcinoma) | ~6 | nih.govrsc.org |
| 9-methoxycanthin-6-one | MCF-7 (Breast Cancer) | 3.79 ± 0.069 | mdpi.com |
| 9-methoxycanthin-6-one | HeLa (Cervical Cancer) | 15.09 ± 0.99 | mdpi.com |
| Compound AS-2 (a 2-methyl-9-substituted acridine) | A-549 (Lung Carcinoma) | 187.5 (µg/ml) | core.ac.uk |
| Compound AS-2 (a 2-methyl-9-substituted acridine) | MCF-7 (Breast Cancer) | 212.5 (µg/ml) | core.ac.uk |
Several 9-aminoacridine derivatives have been shown to exert their antiproliferative effects by inducing cell cycle arrest, predominantly at the G2/M phase. nih.govrsc.orgcolby.edunih.gov This phase of the cell cycle is a critical checkpoint that ensures the integrity of the genetic material before cell division.
For example, certain 9-acridinyl amino acid derivatives were found to cause a block in the G2/M phase in A549 cells. nih.govrsc.org Similarly, a study on 9-benzylamino-6-chloro-2-methoxy-acridine derivatives demonstrated that a representative compound could arrest A549 cells at the G2/M phase. colby.edunih.gov The mechanism of this cell cycle arrest is often linked to the DNA damage response. When the cell detects DNA damage induced by these compounds, it activates signaling pathways that halt the cell cycle to allow for DNA repair. If the damage is too extensive, the cell is directed towards apoptosis.
In contrast, some derivatives, such as the acridine analogue m-AMCA (methyl-N-[4-(9-acridinylamino)-2-methoxyphenyl]carbamate hydrochloride), have been observed to slow the progression through the S-phase and cause arrest in the G2-phase. nih.gov This suggests that the specific substitutions on the acridine ring can influence the precise mechanism of cell cycle disruption.
In addition to cell cycle arrest, 9-aminoacridine derivatives are potent inducers of apoptosis, or programmed cell death. This is a key mechanism for eliminating cancer cells. The induction of apoptosis by these compounds is often a consequence of the irreparable DNA damage they cause.
Studies have shown that treatment with 9-acridinyl amino acid derivatives significantly increases the percentage of apoptotic cells, as detected by Annexin V-FITC/propidium iodide staining. nih.gov Annexin V is a protein that binds to phosphatidylserine, a lipid that is translocated to the outer leaflet of the plasma membrane during the early stages of apoptosis.
The apoptotic process induced by these compounds is often mediated by the caspase cascade. A study on 9-benzylamino-6-chloro-2-methoxy-acridine derivatives revealed that apoptosis was induced through a caspase-dependent intrinsic pathway. colby.edunih.gov This pathway involves the activation of a series of caspase enzymes that orchestrate the dismantling of the cell.
There is currently limited information available from the provided search results specifically detailing the effects of 9-Acridinamine, 2-methoxy-N-methyl- or its close derivatives on the processes of cell migration and invasion in vitro. Further research is required to elucidate the potential of this class of compounds to inhibit metastasis, a critical aspect of cancer progression.
Antimicrobial Activity Studies
Acridine derivatives have a long history of use as antimicrobial agents. Their ability to intercalate into bacterial DNA makes them effective against a range of microbial pathogens.
Substituted 9-aminoacridines have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. researchgate.net For example, 9-aminoacridine (9-AA) itself has been shown to have a strong antimicrobial effect against Klebsiella pneumoniae, a Gram-negative bacterium. nih.gov The mechanism of action involves interaction with bacterial DNA and disruption of the proton motive force. nih.gov
The methoxy-substituted derivative, 9-methoxyellipticine, has shown significant antibacterial activity against multidrug-resistant (MDR) Klebsiella pneumoniae and Shiga toxin-producing Escherichia coli (STEC O157), both Gram-negative bacteria. nih.gov Its activity against Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus cereus was found to be lower. nih.gov Furthermore, studies on 9-amino-2-methoxyacridines have confirmed their antiparasitic properties, suggesting a broad spectrum of antimicrobial action. asm.org
| Compound | Bacterial Strain | Activity (MIC in μg/mL) | Reference |
|---|---|---|---|
| 9-Aminoacridine (9-AA) | Klebsiella pneumoniae | 8-16 | nih.gov |
| 9-Methoxyellipticine | E. coli (STEC O157) | 500 | nih.gov |
| 9-Methoxyellipticine | K. pneumoniae (MDR) | 500 | nih.gov |
Antimalarial Activity in Parasitic Models (e.g., Plasmodium falciparum, P. berghei)
No specific studies detailing the antimalarial activity of 9-Acridinamine, 2-methoxy-N-methyl- against Plasmodium falciparum or Plasmodium berghei were identified. While related analogues, such as 2-methoxy-6-chloro-9-aminoacridine derivatives, have demonstrated potent in vitro activity against chloroquine-resistant strains of P. falciparum, this data cannot be directly extrapolated to the N-methylated title compound. The precise impact of the N-methyl group on the compound's ability to inhibit parasite growth remains uninvestigated in the available literature.
Antiprion Activity in Cell-Based Models (e.g., Scrapie-infected neuroblastoma cells)
There is no available research on the antiprion activity of 9-Acridinamine, 2-methoxy-N-methyl- . The potential of this specific acridine derivative to inhibit the formation or propagation of infectious prion proteins in cell-based models, such as scrapie-infected neuroblastoma cells, has not been reported.
In Vivo Efficacy Studies in Non-Human Models for Mechanistic Insights
Comprehensive searches yielded no in vivo efficacy studies for 9-Acridinamine, 2-methoxy-N-methyl- in any non-human models for the purpose of mechanistic insights.
Xenograft Tumor Model Investigations (e.g., Tumor Growth Inhibition)
No published data exists on the investigation of 9-Acridinamine, 2-methoxy-N-methyl- in xenograft tumor models. Consequently, there is no information regarding its potential to inhibit tumor growth in such in vivo systems.
Evaluation of Molecular and Cellular Effects in Animal Tissues
The molecular and cellular effects of 9-Acridinamine, 2-methoxy-N-methyl- in animal tissues have not been documented in the scientific literature. Research into its absorption, distribution, metabolism, excretion (ADME) profile, and its specific molecular targets within tissues is absent.
Pharmacodynamic Biomarker Analysis in Pre-clinical Models
In line with the lack of in vivo studies, there has been no pharmacodynamic biomarker analysis for 9-Acridinamine, 2-methoxy-N-methyl- in pre-clinical models. The identification and validation of biomarkers to assess the biological activity and therapeutic response to this compound have not been undertaken.
Future Research Directions and Identified Research Gaps
Advanced Computational Modeling and Machine Learning for Activity Prediction
The application of sophisticated computational techniques represents a pivotal future direction for elucidating the potential of 9-Acridinamine, 2-methoxy-N-methyl-. While computational studies have been performed on various acridine (B1665455) derivatives to understand their interactions with biological targets like DNA and topoisomerase II, specific models for this compound are lacking. nih.govresearchgate.net Future research should focus on developing robust quantitative structure-activity relationship (QSAR) models tailored to 9-acridinamine derivatives.
Machine learning algorithms, such as artificial neural networks (ANNs) and random forests, have demonstrated considerable success in predicting the antitumor activity of other heterocyclic compounds, including acridinone (B8587238) and anthrapyrazole derivatives. nih.govnih.gov These approaches can be trained on existing data from a diverse set of acridine compounds to predict the biological activity of novel structures like 9-Acridinamine, 2-methoxy-N-methyl-. Such predictive models can significantly expedite the initial screening process and prioritize compounds for synthesis and experimental testing. mdpi.comgu.se A crucial aspect of this research will be the development of comprehensive and unbiased datasets to train these models effectively, thereby avoiding over-optimistic predictions. researchgate.net
Exploration of Novel Derivatization Strategies for Enhanced Selectivity
A significant research gap exists in the systematic exploration of derivatization strategies for 9-Acridinamine, 2-methoxy-N-methyl- to enhance its selectivity towards specific biological targets. The existing literature on other acridine derivatives suggests that modifications at various positions of the acridine ring can profoundly influence their biological activity and selectivity. nih.gov For instance, the introduction of different substituents can alter the compound's ability to intercalate into DNA and can modulate its affinity for specific enzymes. nih.gov
Future research should systematically synthesize and evaluate a library of derivatives of 9-Acridinamine, 2-methoxy-N-methyl-. Modifications could include altering the N-methyl group, varying the position and nature of the methoxy (B1213986) group, and introducing other functional groups onto the acridine scaffold. These studies would aim to identify derivatives with improved efficacy and, crucially, enhanced selectivity for cancer cells over normal cells, a key challenge in the development of anticancer agents.
Development of 9-Acridinamine, 2-methoxy-N-methyl- as Specific Research Probes and Tools
The fluorescent properties inherent to the acridine scaffold present an opportunity to develop 9-Acridinamine, 2-methoxy-N-methyl- and its derivatives as specific research probes. Aminoacridines have been successfully utilized as fluorescent probes in cytochemistry for the visualization of cellular structures and the detection of cancer cells. nih.gov The methoxy and N-methyl substitutions on the 9-acridinamine core could confer unique photophysical properties that may be exploited for developing novel imaging agents.
Future investigations should focus on characterizing the fluorescence properties of 9-Acridinamine, 2-methoxy-N-methyl- and evaluating its potential for specific labeling of subcellular compartments or biological molecules. Furthermore, by conjugating this acridine derivative to targeting moieties, it may be possible to create highly specific probes for imaging and tracking particular cell types or biological processes in vitro and in vivo.
Comprehensive Investigation of Broader Biological Interactions and Multi-Target Mechanisms
The biological activity of acridine derivatives is often not limited to a single mechanism of action. Many exhibit multi-target activities, which can be advantageous in overcoming drug resistance. researchgate.net While the DNA intercalating properties of acridines are well-documented, their interactions with other cellular targets are less understood. Research on other acridines has revealed their ability to inhibit enzymes like Src and MEK kinases, and to modulate the function of regulatory T cells. nih.govnih.gov
A comprehensive investigation into the broader biological interactions of 9-Acridinamine, 2-methoxy-N-methyl- is a critical research gap. Future studies should employ a combination of in vitro and in silico approaches to identify potential protein targets beyond DNA. Understanding the multi-target profile of this compound could reveal novel therapeutic applications and provide insights into its potential mechanisms of action. This could involve screening against a panel of kinases and other enzymes implicated in disease pathways.
Synergistic Studies with Other Molecularly Targeted Agents in Research Models
The combination of different therapeutic agents is a cornerstone of modern medicine, often leading to enhanced efficacy and reduced side effects. The potential for synergistic interactions between acridine derivatives and other anticancer drugs has been explored, for instance, with temozolomide (B1682018) in glioma models. amsterdamumc.nl However, for 9-Acridinamine, 2-methoxy-N-methyl-, no such studies have been reported.
A promising avenue for future research is to investigate the synergistic effects of 9-Acridinamine, 2-methoxy-N-methyl- in combination with other molecularly targeted agents in various research models. These studies would aim to identify drug combinations that produce a greater therapeutic effect than the sum of the individual agents. Such research could pave the way for novel combination therapies with improved outcomes.
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 2-methoxy-N-methyl-9-acridinamine in laboratory settings?
- Methodological Answer : Prioritize consulting Material Safety Data Sheets (MSDS) for hazard identification, including acute toxicity and environmental risks . Use personal protective equipment (PPE) such as nitrile gloves, lab coats, and fume hoods during synthesis or bioassays. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of waste via approved hazardous chemical channels. Safety protocols should align with regulations like (EC) No. 1907/2006 .
Q. Which spectroscopic and crystallographic techniques are optimal for characterizing 2-methoxy-N-methyl-9-acridinamine?
- Methodological Answer :
- X-ray crystallography : Use single-crystal diffraction (e.g., Oxford Diffraction instruments) to resolve the acridine core and methoxy-N-methyl substituents. Refinement software like SHELXL can validate bond angles and torsional strain.
- NMR spectroscopy : Employ - and -NMR in deuterated DMSO to identify aromatic proton environments and methoxy group splitting patterns. Compare with related acridine derivatives (e.g., 3-Acridinamine,6-methoxy-N,N-dimethyl- ).
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., CHNO) and fragmentation pathways for purity assessment .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 2-methoxy-N-methyl-9-acridinamine in novel synthetic pathways?
- Methodological Answer :
- DFT calculations : Optimize molecular geometry using Gaussian or ORCA software to study electron density distribution, focusing on the acridine ring’s aromaticity and methoxy group’s electron-donating effects.
- Docking studies : Simulate interactions with biological targets (e.g., DNA intercalation) using AutoDock Vina. Validate predictions with experimental IC values from cytotoxicity assays .
- Reactivity analysis : Compare frontier molecular orbitals (HOMO/LUMO) with analogs like 9-aminoacridine derivatives to identify nucleophilic/electrophilic sites for functionalization .
Q. What strategies resolve contradictions in bioactivity data for 2-methoxy-N-methyl-9-acridinamine derivatives across experimental models?
- Methodological Answer :
- Controlled solubility testing : Address discrepancies in IC values by standardizing solvent systems (e.g., DMSO vs. aqueous buffers) and verifying compound stability via HPLC .
- Cell line validation : Use isogenic cell lines to isolate genetic factors influencing activity. For example, compare uptake efficiency in HEK293 vs. HepG2 cells using fluorescent tagging .
- Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to aggregate data from multiple studies, controlling for variables like incubation time and concentration gradients .
Q. How can researchers design experiments to elucidate the mechanism of action of 2-methoxy-N-methyl-9-acridinamine in antimicrobial assays?
- Methodological Answer :
- Time-kill kinetics : Perform CFU counts at intervals (0–24 hrs) to distinguish bacteriostatic vs. bactericidal effects. Combine with SYTOX Green staining for membrane integrity analysis .
- Resistance profiling : Serial passage assays under sub-MIC conditions identify mutation hotspots via whole-genome sequencing. Cross-reference with databases like CARD for known resistance markers .
- Metabolomic profiling : Use LC-MS to track perturbations in bacterial pathways (e.g., folate synthesis) linked to acridine-mediated inhibition .
Data Contradiction Analysis
Q. Why do conflicting results arise in the photostability studies of 2-methoxy-N-methyl-9-acridinamine, and how can they be mitigated?
- Methodological Answer :
- Light source calibration : Standardize UV-Vis irradiation intensity (e.g., 365 nm, 10 mW/cm) and use actinometry to validate dosimetry.
- Degradation product identification : Employ LC-MS/MS to track photo-oxidation byproducts (e.g., quinone formation) and correlate with environmental factors (pH, oxygen levels) .
- Replicate experiments : Use triplicate samples with internal controls (e.g., anthracene as a photostability reference) to reduce variability .
Experimental Design Considerations
Q. What controls are essential for assessing the genotoxicity of 2-methoxy-N-methyl-9-acridinamine in eukaryotic cells?
- Methodological Answer :
- Positive controls : Include known genotoxins (e.g., ethyl methanesulfonate) in comet assays or γ-H2AX foci staining.
- Negative controls : Use vehicle-only treatments (e.g., DMSO at 0.1% v/v) to exclude solvent effects.
- Cell cycle synchronization : Mitigate phase-specific toxicity by synchronizing cells via serum starvation or thymidine block .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
